Differential Activity Against Gentamicin‑Resistant Bacteria: The Dihydropyran vs. Tetrahydropyran Pharmacophore
Sisomicin, which incorporates the (3,4‑dihydro‑2H‑pyran‑2‑yl)‑methylamine motif as its purpurosamine sugar, retains activity against a clinically meaningful fraction of gentamicin‑resistant isolates. In contrast, gentamicin C1a contains a saturated tetrahydropyran‑2‑yl‑methylamine ring and is fully cross‑resistant. In a head‑to‑head serial‑dilution study of 521 clinical bacterial strains, sisomicin inhibited 42% of gentamicin‑resistant pseudomonads and 67% of gentamicin‑resistant Klebsiella at ≤4 µg/mL, whereas gentamicin showed no inhibition against these resistant sub‑populations [1].
| Evidence Dimension | Antimicrobial susceptibility of clinical isolates resistant to gentamicin |
|---|---|
| Target Compound Data | 42% inhibition of gentamicin‑resistant pseudomonads; 67% inhibition of gentamicin‑resistant Klebsiella (sisomicin, ≤4 µg/mL) |
| Comparator Or Baseline | Gentamicin (saturated tetrahydropyran ring): 0% inhibition against the same resistant sub‑populations at the same concentration |
| Quantified Difference | ≥42 percentage‑point higher inhibition rate for the dihydropyran‑containing antibiotic |
| Conditions | Serial‑dilution MIC assay; 521 clinical isolates; liquid media |
Why This Matters
Procurement of the dihydropyran‑amine building block is essential for synthesizing aminoglycosides that overcome gentamicin resistance; the saturated analog cannot deliver this resistance‑breaking property.
- [1] Scheer, M. (1976). Antibacterial activity of sisomicin in comparison with gentamicin. Arzneimittelforschung, 26(5), 782-787. PMID: 9099. View Source
